molecular formula C27H26N4O5 B6565636 5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021261-45-9

5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6565636
CAS RN: 1021261-45-9
M. Wt: 486.5 g/mol
InChI Key: RNHDHDHRFCIACP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a pyrazolo[1,5-a]pyrazin-4-one ring, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple aromatic rings could lead to π-π stacking interactions, and the various oxygen and nitrogen atoms could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the oxazole ring is known to participate in various reactions such as ring-opening, electrophilic substitution, and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trimethoxyphenyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental studies. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for improved potency and selectivity .

properties

IUPAC Name

2-(4-methylphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-16-6-8-18(9-7-16)20-14-22-27(32)30(10-11-31(22)29-20)15-21-17(2)36-26(28-21)19-12-23(33-3)25(35-5)24(13-19)34-4/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHDHDHRFCIACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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